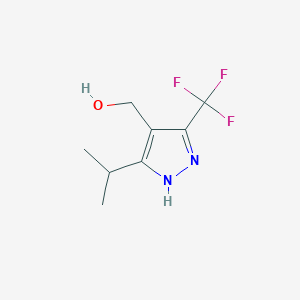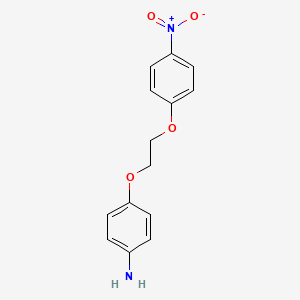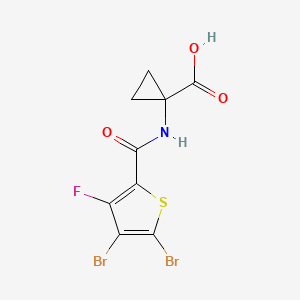
(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoate is a complex organic compound that features a variety of functional groups, including a trimethylsilyl group, a benzyloxy group, and a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoate typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with a suitable amino acid derivative, which is then protected with a Boc group. The benzyloxy group can be introduced through a nucleophilic substitution reaction, while the trimethylsilyl group is typically added using a silylation reagent such as trimethylsilyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of flow microreactor systems, which have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoate can undergo a variety of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The Boc-protected amino group can be reduced to a free amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the Boc-protected amino group yields a free amine.
Scientific Research Applications
(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving amino acids and peptides.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The Boc-protected amino group can be deprotected to yield a free amine, which can then participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 3-(benzyloxy)-2-amino butanoate: Similar structure but lacks the Boc protection.
(2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)pentanoate: Similar structure but with a different carbon chain length.
Uniqueness
The presence of the Boc-protected amino group in (2S,3R)-(2-(Trimethylsilyl)ethoxy)methyl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoate makes it particularly useful in peptide synthesis, as the Boc group can be selectively removed under mild acidic conditions. Additionally, the trimethylsilyl group provides a handle for further functionalization, making this compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C22H37NO6Si |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
2-trimethylsilylethoxymethyl (2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate |
InChI |
InChI=1S/C22H37NO6Si/c1-17(27-15-18-11-9-8-10-12-18)19(23-21(25)29-22(2,3)4)20(24)28-16-26-13-14-30(5,6)7/h8-12,17,19H,13-16H2,1-7H3,(H,23,25)/t17-,19+/m1/s1 |
InChI Key |
OGPMZFUFGMFFLW-MJGOQNOKSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCOCC[Si](C)(C)C)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(C(=O)OCOCC[Si](C)(C)C)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,4-Dichlorophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350605.png)
![2-{[5-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13350609.png)
![1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13350621.png)


![[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine](/img/structure/B13350640.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13350642.png)




![Benzenesulfonylfluoride, 4-[3-(3-nitrophenoxy)propoxy]-](/img/structure/B13350677.png)
![4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13350680.png)

